Zegruvirimat
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Overview
Description
Zegruvirimat is a synthetic antiviral compound with the molecular formula C49H70N4O5S and a molecular weight of 827.17 g/mol . It is primarily known for its efficacy as a maturation inhibitor in the treatment of HIV infection . This compound targets the HIV gag protein, disrupting the viral life cycle and preventing the maturation of infectious virions .
Preparation Methods
The synthesis of Zegruvirimat involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of organic reactions, such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final compound.
Purification: The final product is purified using techniques like chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Zegruvirimat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Zegruvirimat has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of antiviral agents and their interactions with viral proteins.
Biology: In biological research, this compound is employed to investigate the life cycle of HIV and the role of maturation inhibitors in disrupting viral replication.
Mechanism of Action
Zegruvirimat exerts its antiviral effects by targeting the HIV gag protein, a crucial component in the viral maturation process. By binding to the gag protein, this compound prevents the cleavage of precursor proteins, thereby inhibiting the formation of mature, infectious virions. This disruption in the viral life cycle ultimately reduces the viral load in infected individuals .
Comparison with Similar Compounds
Zegruvirimat is part of a class of compounds known as maturation inhibitors. Similar compounds include:
Bevirimat: Another maturation inhibitor that targets the gag protein but has a different chemical structure.
GSK3359609: An investigational compound with similar antiviral properties but distinct molecular targets.
This compound stands out due to its unique chemical structure and its efficacy against resistant HIV strains, making it a promising candidate for further clinical development .
Properties
CAS No. |
2122781-86-4 |
---|---|
Molecular Formula |
C49H70N4O5S |
Molecular Weight |
827.2 g/mol |
IUPAC Name |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyanopyridin-2-yl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |
InChI Key |
PQBROJOHKLMPKM-ARSQLJQHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Origin of Product |
United States |
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